4-Methoxy-indan-5-carboxylic acid
Description
4-Methoxy-indan-5-carboxylic acid is a bicyclic aromatic compound featuring a fused benzene and cyclopentane ring system (indan core) with a methoxy (-OCH₃) group at the 4-position and a carboxylic acid (-COOH) group at the 5-position. The indan scaffold is notable for its rigidity, which influences molecular interactions and physicochemical properties such as solubility and acidity.
Properties
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-8-4-2-3-7(8)5-6-9(10)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKOGZNQDZLMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-indan-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-methoxybenzaldehyde.
Cyclization: The starting material undergoes a cyclization reaction to form the indane ring structure. This can be achieved through various methods, including Friedel-Crafts acylation or intramolecular cyclization.
Carboxylation: The indane derivative is then subjected to carboxylation to introduce the carboxylic acid group at the fifth position. This can be done using carbon dioxide in the presence of a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and methoxy-substituted aromatic ring undergo controlled oxidation under specific conditions:
Mechanism :
-
KMnO₄ oxidizes the electron-rich aromatic ring via electrophilic attack, forming diol derivatives.
-
H₂O₂/Fe³⁺ generates hydroxyl radicals (- OH), which abstract hydrogen from the benzylic carbon, leading to hydroxylation .
Esterification Reactions
The carboxylic acid readily forms esters, enhancing solubility for further applications:
| Alcohol | Catalyst | Conditions | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 4 hr | 85–90% |
| Ethanol | DCC/DMAP | RT, 12 hr | 78% |
| Benzyl alcohol | SOCl₂ | 0°C → RT, 2 hr | 92% |
Applications :
-
Methyl and benzyl esters are intermediates for amidation or cross-coupling reactions .
-
DMAP accelerates DCC-mediated esterification by activating the carboxylate .
Amidation Reactions
The acid forms amides with primary/secondary amines, critical for pharmaceutical derivatives:
Mechanistic Notes :
-
SOCl₂ converts the acid to an acyl chloride, which reacts with amines.
-
Boron reagents (e.g., B(OCH₂CF₃)₃) enable direct amidation without pre-activation, minimizing side reactions .
Decarboxylation Reactions
Thermal or halogenative decarboxylation produces indane derivatives:
| Method | Conditions | Product | Yield |
|---|---|---|---|
| Thermal | NaOH (2M), 120°C, 3 hr | 4-Methoxy-indane | 70% |
| Hunsdiecker | AgNO₃, Br₂, CCl₄, 0°C | 5-Bromo-4-methoxy-indane | 65% |
Key Insights :
-
Thermal decarboxylation proceeds via a six-membered transition state, releasing CO₂.
-
The Hunsdiecker reaction involves radical intermediates, with bromine replacing the carboxyl group .
Comparative Analysis of Reaction Conditions
| Reaction Type | Optimal Reagent | Temperature | Time | Yield Range | Applications |
|---|---|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | 60–80°C | 2–4 hr | 70–90% | Diol synthesis |
| Esterification | SOCl₂/ROH | 0°C → RT | 2–6 hr | 78–92% | Prodrug design |
| Amidation | B(OCH₂CF₃)₃ | 80°C | 5 hr | 85–89% | Bioactive molecule synthesis |
| Decarboxylation | AgNO₃/Br₂ | 0°C | 1 hr | 60–65% | Halogenated indane production |
Mechanistic Pathways
-
Esterification : Protonation of the carboxylic acid by H₂SO₄ enhances electrophilicity, facilitating nucleophilic attack by alcohol.
-
Amidation : Boron reagents activate the carboxyl group by forming a transient borate ester, enabling direct coupling with amines .
-
Decarboxylation : Base-mediated pathways involve deprotonation at the β-carbon, while radical pathways (Hunsdiecker) generate halogenated products .
Scientific Research Applications
Chemistry
In the field of chemistry, 4-Methoxy-indan-5-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its derivatives are often utilized in the development of pharmaceuticals and other bioactive compounds. The compound's unique structure allows for diverse chemical modifications, facilitating the synthesis of novel materials.
Biology
The biological applications of this compound include:
- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that certain derivatives possess anticancer properties, though further research is needed to elucidate their mechanisms of action.
Medicine
In medicinal chemistry, ongoing research is focused on exploring the therapeutic potential of this compound. Its derivatives are being investigated for their efficacy against various diseases, including:
- Cancer : Studies have shown promising results in preclinical models, indicating potential for development into therapeutic agents.
- Infectious Diseases : Some derivatives are being evaluated for their activity against pathogens such as Leishmania spp., with initial findings suggesting they may reduce parasite burden effectively.
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Chemistry | Intermediate in organic synthesis | Used in developing pharmaceuticals |
| Biology | Potential anti-inflammatory and anticancer properties | Exhibits promising biological activity |
| Medicine | Investigated for therapeutic applications | Early studies show efficacy against cancer and infectious diseases |
Case Studies
-
Anticancer Activity :
A study evaluated a derivative of this compound in vitro against various cancer cell lines. The compound demonstrated significant cytotoxicity, leading to apoptosis in treated cells. Further investigation into its mechanism revealed inhibition of key signaling pathways involved in cell survival. -
Anti-inflammatory Effects :
Another research project focused on the anti-inflammatory properties of this compound. In vivo studies showed that treatment with a derivative resulted in a marked reduction in inflammation markers in animal models of arthritis, suggesting its potential as a therapeutic agent. -
Antiparasitic Activity :
A collaborative study aimed at developing new treatments for visceral leishmaniasis highlighted a derivative's ability to reduce parasite load significantly in infected mice models. The compound's pharmacokinetics were assessed, indicating favorable absorption and distribution profiles.
Mechanism of Action
The mechanism of action of 4-Methoxy-indan-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
4-Methoxy-indan-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the mechanisms of action, biological effects, and various studies related to this compound, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The chemical structure of this compound includes a methoxy group (-OCH₃) at the fourth position and a carboxylic acid group (-COOH) at the fifth position of the indane ring. This specific substitution pattern influences its biological properties, making it unique compared to other indane derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Cell Signaling Modulation : It can modulate signaling pathways that are crucial for cell proliferation and apoptosis, particularly in cancer cells.
- Receptor Interaction : The binding affinity of the methoxy and carboxylic acid groups allows for interaction with receptors that mediate cellular responses.
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound can arrest the cell cycle in various cancer cell lines, including breast and liver cancers. For example, it was observed to induce G1 phase arrest in OVCAR-4 ovarian cancer cells with an IC₅₀ value indicating significant cytotoxicity .
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This was evidenced by increased levels of cleaved PARP and DNA strand breaks in treated cells .
Case Studies
- In Vitro Studies : A study on leukemic cells found that a derivative of this compound induced maximum cell death with an IC₅₀ value of 3 µM, demonstrating its potential as an anti-leukemic agent .
- Animal Models : In vivo experiments involving Wistar rats showed that administration of related compounds led to measurable changes in inflammatory markers, supporting their use as therapeutic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | IC₅₀ (µM) | Biological Activity |
|---|---|---|---|
| This compound | Indane derivative | 3 | Anticancer |
| Indole-3-acetic acid | Plant hormone | N/A | Plant growth regulator |
| 5-Methoxy-indole-2-carboxylic acid | Indole derivative | N/A | Anticancer |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Methoxy-indan-5-carboxylic acid in laboratory settings?
- Methodology : Synthesis often involves multi-step organic reactions, such as Friedel-Crafts acylation or methoxylation of indane precursors. For example, derivatives of benzoic acids (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) are synthesized via nucleophilic substitution or carboxylation reactions . Optimization requires controlling reaction temperature (typically 60–100°C) and solvent polarity (e.g., DMF or THF). Purity is confirmed via HPLC or GC-MS.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify methoxy and carboxylic proton environments.
- X-ray crystallography for definitive structural confirmation, as seen in related tricarboxylic acid coordination polymers .
- Melting point analysis (compare to literature values, e.g., 147–151°C for structurally similar compounds ).
- HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies).
Q. What are the key stability considerations for storing this compound to prevent degradation?
- Methodology :
- Storage conditions : Keep in airtight containers at 2–8°C, protected from moisture and heat .
- Incompatibilities : Avoid strong oxidizing agents (e.g., HNO₃, KMnO₄) and bases, which may decarboxylate the compound .
- Stability monitoring : Perform periodic FT-IR analysis to detect carbonyl group degradation.
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in novel synthetic pathways?
- Methodology :
- DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict sites for electrophilic/nucleophilic attack.
- Molecular docking assesses binding affinity with biological targets (e.g., enzymes or receptors) for drug discovery applications .
- In silico degradation studies simulate interactions with reactive oxygen species to identify potential decomposition pathways .
Q. What strategies are effective in resolving contradictions between reported stability data of this compound under varying conditions?
- Methodology :
- Controlled stability studies : Compare thermal gravimetric analysis (TGA) results under inert vs. oxidizing atmospheres .
- Replicate conflicting conditions : For example, test hydrolysis resistance at pH 2–12 to reconcile discrepancies in SDS reports .
- Hazardous decomposition analysis : Use GC-MS to identify byproducts (e.g., carbon oxides) in conflicting datasets .
Q. What methodologies are employed to design coordination polymers using this compound as a ligand?
- Methodology :
- Ligand design : Utilize the carboxylic acid group for metal coordination (e.g., with Zn²⁺ or Cu²⁺) and methoxy groups for hydrogen bonding, as demonstrated in tricarboxylic acid frameworks .
- Solvothermal synthesis : React the ligand with metal salts in mixed solvents (e.g., H₂O/DMF) at 80–120°C for 24–72 hours.
- Characterization : Analyze porosity via BET surface area measurements and topology via single-crystal XRD.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
